molecular formula C11H9BrFNO2 B1413920 Ethyl 2-bromo-3-cyano-5-fluorophenylacetate CAS No. 1805484-87-0

Ethyl 2-bromo-3-cyano-5-fluorophenylacetate

Cat. No.: B1413920
CAS No.: 1805484-87-0
M. Wt: 286.1 g/mol
InChI Key: AJJRTCREAQHOCU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-5-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of cyano and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and ethanol are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetates, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of fluorine and cyano groups on biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-fluorophenylacetate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, cyano, and fluorine groups can enhance its binding affinity and specificity for these targets. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-bromo-3-cyano-4-fluorophenylacetate
  • Ethyl 2-bromo-3-cyano-5-chlorophenylacetate
  • Ethyl 2-bromo-3-cyano-5-methylphenylacetate

Comparison: Ethyl 2-bromo-3-cyano-5-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(2-bromo-3-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-7-3-9(13)4-8(6-14)11(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJRTCREAQHOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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